molecular formula C14H14FNO3S B6375198 5-(2-N,N-Dimethylsulfamoylphenyl)-2-fluorophenol CAS No. 1261930-83-9

5-(2-N,N-Dimethylsulfamoylphenyl)-2-fluorophenol

Cat. No.: B6375198
CAS No.: 1261930-83-9
M. Wt: 295.33 g/mol
InChI Key: XDHWSBIIALODRL-UHFFFAOYSA-N
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Description

5-(2-N,N-Dimethylsulfamoylphenyl)-2-fluorophenol is a chemical compound characterized by the presence of a fluorine atom and a dimethylsulfamoyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-N,N-Dimethylsulfamoylphenyl)-2-fluorophenol typically involves the introduction of the dimethylsulfamoyl group and the fluorine atom onto the phenyl ring. One common method involves the reaction of 2-fluorophenol with N,N-dimethylsulfamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(2-N,N-Dimethylsulfamoylphenyl)-2-fluorophenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding hydroxy derivatives.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of catalysts.

Major Products Formed

The major products formed from these reactions include quinones, hydroxy derivatives, and substituted phenols, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

5-(2-N,N-Dimethylsulfamoylphenyl)-2-fluorophenol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(2-N,N-Dimethylsulfamoylphenyl)-2-fluorophenol involves its interaction with specific molecular targets. The dimethylsulfamoyl group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(N,N-Dimethylsulfamoyl)phenylboronic acid
  • 4-(N,N-Dimethylsulfamoyl)phenylboronic acid
  • Phenylboronic acid derivatives

Uniqueness

5-(2-N,N-Dimethylsulfamoylphenyl)-2-fluorophenol is unique due to the presence of both the dimethylsulfamoyl group and the fluorine atom, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(4-fluoro-3-hydroxyphenyl)-N,N-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FNO3S/c1-16(2)20(18,19)14-6-4-3-5-11(14)10-7-8-12(15)13(17)9-10/h3-9,17H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDHWSBIIALODRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=CC=C1C2=CC(=C(C=C2)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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